N-Type Calcium Channel Binding Affinity: MVIIA Displays Superior Potency Relative to GVIA in Human Neuronal Membranes
In a direct head-to-head radioligand binding study using human SH‑SY5Y neuroblastoma membranes, ω‑conotoxin MVIIA displaced ¹²⁵I‑GVIA from N‑type calcium channels with an IC₅₀ of 0.068 ± 0.001 nM, compared with an IC₅₀ of 0.078 ± 0.012 nM for the prototypical N‑type blocker ω‑conotoxin GVIA [1]. This represents an approximately 13% improvement in binding potency at the human N‑type channel.
| Evidence Dimension | N-type calcium channel binding affinity (IC₅₀, nM) |
|---|---|
| Target Compound Data | MVIIA: 0.068 ± 0.001 nM |
| Comparator Or Baseline | GVIA: 0.078 ± 0.012 nM |
| Quantified Difference | Δ = 0.010 nM (MVIIA is ~13% more potent) |
| Conditions | Human SH‑SY5Y neuroblastoma membranes; displacement of ¹²⁵I‑GVIA; N = 3 |
Why This Matters
Procurement decisions requiring the highest-affinity N‑type calcium channel ligand should favor MVIIA, though GVIA remains a viable alternative for receptor autoradiography where its irreversible binding is advantageous.
- [1] Table 3, IC₅₀ ± SEM (nM) for displacement of ¹²⁵I‑GVIA binding. Human SH‑SY5Y Membrane. Sci Rep. 2018;8:31245. doi:10.1038/s41598-018-31245-4 View Source
